Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate
Description
The compound is prepared by reacting methyl 3-hydroxy-2-thiophenecarboxylate with 4-chlorobenzyl chloride in the presence of K₂CO₃ in 2-butanone under reflux conditions, yielding pale yellow crystals with an 88% efficiency . Its structure features a thiophene ring substituted at position 2 with a methyl ester and at position 3 with a 4-chlorobenzyloxy group. Key spectral data includes a singlet for the methoxy group (δ 3.86 ppm) and aromatic protons (δ 7.32–7.45 ppm) in the ¹H-NMR spectrum .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVIRIQWBNKRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 3-hydroxy-2-thiophenecarboxylic acid with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Key Observations :
- Positional Isomerism : The compound in shares the same molecular formula as the target but differs in the substituent position (4-O- vs. 3-O-), which may alter steric effects and biological activity .
- Electron-Withdrawing Groups : Dichlorobenzyl derivatives () exhibit higher molecular weights and may confer increased stability or altered pharmacokinetics .
Physicochemical Properties
- Solubility: The target compound is typically stored at room temperature, with solubility data pending . In contrast, amino-substituted analogs () may exhibit improved aqueous solubility due to polar -NH₂ groups.
- Thermal Stability: High-yield copper-catalyzed derivatives () likely exhibit robust stability, whereas nitro-substituted compounds (e.g., ) may be photosensitive due to the -NO₂ group .
Biological Activity
Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate, with the CAS number 339009-41-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₃H₁₁ClO₃S
- Molecular Weight: 270.75 g/mol
- Melting Point: 104-106 °C
The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes. Notably, it has been identified as a potent inhibitor of the SHIP2 enzyme, with an IC50 value of approximately 0.62 µM. This inhibition leads to increased phosphorylation of Akt in L6 myotubes, enhancing glucose uptake and consumption, which is particularly relevant in metabolic studies .
Antidiabetic Effects
In vivo studies have demonstrated that chronic treatment with this compound significantly lowers plasma glucose levels and improves glucose intolerance in diabetic mice models (db/db mice). The mechanism involves the activation of insulin signaling pathways in the liver, suggesting potential applications in diabetes management .
Enzyme Inhibition
The compound selectively inhibits SHIP2 relative to other intracellular phosphatases, making it a candidate for further research in metabolic disorders. Its selectivity is crucial as it minimizes off-target effects, which is a common concern in drug development .
Case Studies
- High-Throughput Screening : During a high-throughput screening process for small molecule inhibitors, this compound was identified as a promising candidate due to its significant inhibitory effects on SHIP2. This screening involved various biochemical assays to assess its efficacy and specificity .
- Diabetes Research : In a study involving diabetic mice, the administration of this compound resulted in notable improvements in glucose metabolism and insulin sensitivity. The results indicated that the compound could potentially be developed into a therapeutic agent for managing diabetes .
Comparative Analysis
| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | 0.62 | SHIP2 | Inhibits gluconeogenesis; enhances insulin signaling |
| AS1949490 | ~0.62 | SHIP2 | Similar effects on glucose metabolism |
Q & A
What is the optimized synthesis protocol for Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate, and how can reaction yields be maximized?
Answer:
The synthesis involves reacting methyl 3-hydroxy-2-thiophenecarboxylate with 4-chlorobenzyl chloride in 2-butanone under reflux, using K₂CO₃ as a base. Key steps include:
- Molar Ratios: A 1:1.2 molar ratio of methyl 3-hydroxy-2-thiophenecarboxylate to 4-chlorobenzyl chloride ensures excess electrophile for complete substitution.
- Solvent Choice: 2-Butanone is preferred due to its high boiling point (79.6°C), enabling efficient reflux.
- Workup: Post-reaction, the mixture is partitioned between water and EtOAc, washed with 1N HCl (to remove unreacted base) and brine, dried over MgSO₄, and recrystallized from MeOH to yield pale yellow crystals (88% yield) .
Yield Optimization: - Temperature Control: Prolonged reflux (overnight) ensures complete substitution.
- Recrystallization: MeOH is ideal for removing unreacted starting materials.
How is the structural integrity of this compound confirmed post-synthesis?
Answer:
1H-NMR Spectroscopy (300 MHz, CDCl₃) is critical:
- δ 3.86 (s, 3H): Methyl ester group.
- δ 5.21 (s, 2H): Benzyloxy (-OCH₂-) protons.
- δ 6.81 (d, J=5.7 Hz, 1H): Thiophene C4-H.
- δ 7.32–7.45 (m, 5H): Aromatic protons from the 4-chlorobenzyl group.
Additional Methods: - HPLC: To confirm purity (>95%) by reverse-phase chromatography (C18 column, MeOH/H₂O gradient) .
- Elemental Analysis: Matches calculated C, H, and Cl percentages.
What advanced methodologies are used to assess this compound’s potential as a small-molecule inhibitor?
Answer:
Functional Assays:
- Enzyme Inhibition Kinetics: Measure IC₅₀ values via fluorescence-based assays (e.g., target enzyme activity monitored with fluorogenic substrates).
- Cellular Uptake Studies: Use radiolabeled or fluorescently tagged derivatives to track intracellular accumulation.
Structural Insights: - X-ray Crystallography: Co-crystallization with target enzymes to identify binding interactions.
- Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding affinities using the compound’s 3D structure .
How can researchers resolve contradictions in spectral data or reactivity profiles?
Answer:
Case Example: Discrepancies in NMR splitting patterns may arise from:
- Conformational Isomerism: Rotamers of the benzyloxy group can cause splitting. Use variable-temperature NMR to observe coalescence.
- Impurity Identification: Compare HPLC retention times with synthetic intermediates.
Mitigation Strategies: - 2D NMR (COSY, HSQC): Assigns proton-proton and proton-carbon correlations unambiguously.
- Isotopic Labeling: ¹³C-labeled analogs clarify ambiguous signals .
What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
DFT Calculations:
- Software: Gaussian 16 or ORCA for optimizing geometries and calculating transition states.
- Key Parameters:
- Electrophilicity Index (ω): Predicts susceptibility to nucleophilic attack at the benzyloxy group.
- Fukui Functions: Identify reactive sites for SN2 or SN1 mechanisms.
Case Study: Methyl 3-hydroxy-2-thiophenecarboxylate’s oxygen atom exhibits high nucleophilicity (Fukui ), favoring alkylation with 4-chlorobenzyl chloride .
How does the electronic nature of the thiophene ring influence the compound’s stability under acidic/basic conditions?
Answer:
Thiophene Ring Effects:
- Electron-Deficient Nature: The ester group at C2 withdraws electron density, reducing ring aromaticity and increasing susceptibility to hydrolysis.
- Stability Testing:
- Acidic Conditions (1N HCl): Ester hydrolysis occurs slowly (t₁/₂ > 24 hrs at 25°C).
- Basic Conditions (pH > 10): Rapid saponification of the methyl ester.
Mitigation: Store in anhydrous, neutral solvents (e.g., DMSO-d₆ for NMR) .
What are the best practices for evaluating biological activity in cell-based assays?
Answer:
Assay Design:
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine EC₅₀/IC₅₀.
- Controls: Include vehicle (DMSO ≤0.1%) and positive inhibitors (e.g., staurosporine for kinase assays).
Troubleshooting: - Cytotoxicity: Assess via MTT assay; IC₅₀ > 50 µM indicates selective target inhibition.
- Solubility: Pre-dissolve in DMSO and dilute in assay buffer with 0.01% Tween-80 to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
